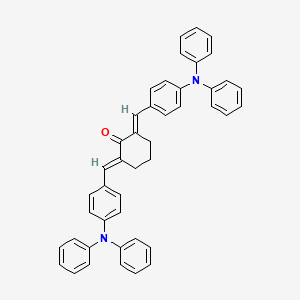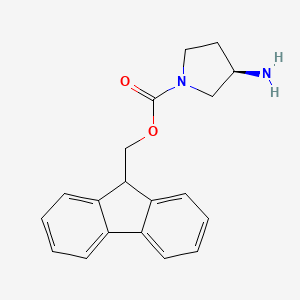
9H-fluoren-9-ylmethyl (3R)-3-aminopyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-fluoren-9-ylmethyl (3R)-3-aminopyrrolidine-1-carboxylate is a chemical compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. This compound is widely used in peptide synthesis due to its stability and ease of removal under mild conditions. The Fmoc group serves as a protective group for the amino function, allowing for selective deprotection and subsequent reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9H-fluoren-9-ylmethyl (3R)-3-aminopyrrolidine-1-carboxylate typically involves the following steps:
Fmoc Protection: The amino group of 3-aminopyrrolidine-1-carboxylate is protected using 9H-fluoren-9-ylmethyl chloroformate in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent like dichloromethane.
Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired Fmoc-protected amino acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: Industrial-scale purification methods such as crystallization and large-scale chromatography are employed to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
9H-fluoren-9-ylmethyl (3R)-3-aminopyrrolidine-1-carboxylate undergoes several types of chemical reactions:
Deprotection: The Fmoc group can be removed using a base such as piperidine, yielding the free amino group.
Substitution: The free amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Substitution: Various electrophiles can be used in the presence of a base to form substituted derivatives.
Major Products
Deprotected Amino Acid: Removal of the Fmoc group yields 3-aminopyrrolidine-1-carboxylate.
Substituted Derivatives: Depending on the electrophile used, various substituted products can be obtained.
Wissenschaftliche Forschungsanwendungen
9H-fluoren-9-ylmethyl (3R)-3-aminopyrrolidine-1-carboxylate has several applications in scientific research:
Peptide Synthesis: Widely used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal.
Bioconjugation: Used in the preparation of bioconjugates for studying protein-protein interactions.
Medicinal Chemistry: Employed in the synthesis of peptide-based drugs and therapeutic agents.
Chemical Biology: Utilized in the study of enzyme mechanisms and protein functions.
Wirkmechanismus
The primary mechanism of action of 9H-fluoren-9-ylmethyl (3R)-3-aminopyrrolidine-1-carboxylate involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino function during the synthesis process and can be selectively removed under basic conditions, allowing for subsequent reactions to occur. This selective protection and deprotection enable the stepwise assembly of peptides.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9H-fluoren-9-ylmethyl (2R,3R)-3-tert-butoxy-1-hydroxybutan-2-ylcarbamate
- 9H-fluoren-9-ylmethyl (2R,3R)-1,3-dihydroxy-2-butanylcarbamate
Uniqueness
9H-fluoren-9-ylmethyl (3R)-3-aminopyrrolidine-1-carboxylate is unique due to its specific structure, which provides stability and ease of removal under mild conditions. This makes it particularly useful in peptide synthesis compared to other protecting groups that may require harsher conditions for removal.
Eigenschaften
Molekularformel |
C19H20N2O2 |
|---|---|
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
9H-fluoren-9-ylmethyl (3R)-3-aminopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C19H20N2O2/c20-13-9-10-21(11-13)19(22)23-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12,20H2/t13-/m1/s1 |
InChI-Schlüssel |
BCWKNNDZLLBHEG-CYBMUJFWSA-N |
Isomerische SMILES |
C1CN(C[C@@H]1N)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Kanonische SMILES |
C1CN(CC1N)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzoicacid,4-[3-(1,3-dioxolan-2-yl)propyl]-,ethylester](/img/structure/B13129525.png)
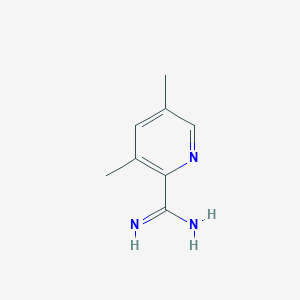
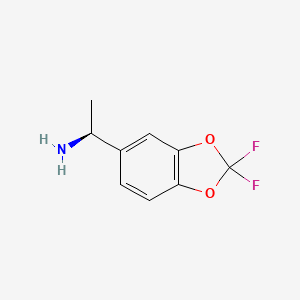
![16,18,22-Trioxa-13-aza-17-phosphatetracontanoicacid,17-hydroxy-12,23-dioxo-20-[[(9Z)-1-oxo-9-octadecenyl]oxy]-,17-oxide,monosodiumsalt,(20R,31Z)-](/img/structure/B13129553.png)

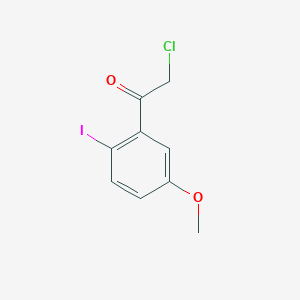
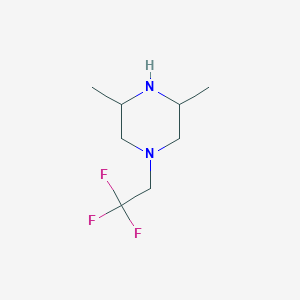
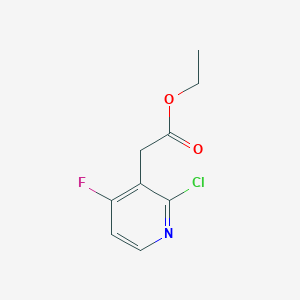

![2,6-Dibromopyrazolo[1,5-a]pyrimidine](/img/structure/B13129578.png)
![(4,8-Dioctoxythieno[2,3-f][1]benzothiol-2-yl)-trimethylstannane](/img/structure/B13129584.png)

